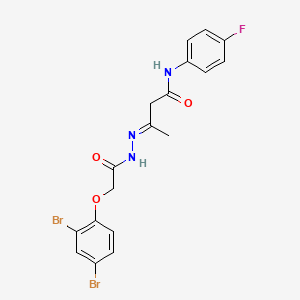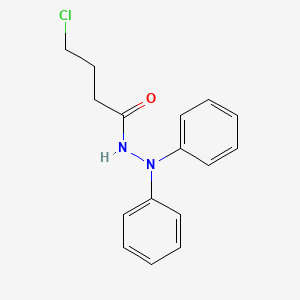![molecular formula C20H16Cl2N2O2 B11553203 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11553203.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-(naphthalen-1-yloxy)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
Molecular Formula |
C20H16Cl2N2O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-13(26-19-11-4-7-14-6-2-3-8-15(14)19)20(25)24-23-12-16-17(21)9-5-10-18(16)22/h2-13H,1H3,(H,24,25)/b23-12+ |
InChI Key |
OELQHWZCJPDNMC-FSJBWODESA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B11553132.png)
![N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11553138.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B11553141.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11553147.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11553155.png)
![N-benzyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11553161.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11553174.png)
![N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11553177.png)
![2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11553178.png)
![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11553185.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11553187.png)

